Methyl 6-methyl-3-(2-pyrimidinyl)-2-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives under specific conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with 2-aminopyrimidine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methylpyridine-3-carboxylate
- Ethyl 6-methylpyridine-2-carboxylate
- 6-Methylnicotinic acid
Uniqueness
Methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it more versatile in various chemical reactions compared to its simpler analogs .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-8-4-5-9(10(15-8)12(16)17-2)11-13-6-3-7-14-11/h3-7H,1-2H3 |
InChI Key |
AIDFXOAHOMRNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC=CC=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.